Trimethyl-[methyl-[methyl(trimethylsilyloxy)silyl]oxysilyl]oxysilane
CAS No.:
Cat. No.: VC13346913
Molecular Formula: C8H26O3Si4
Molecular Weight: 282.63 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C8H26O3Si4 |
|---|---|
| Molecular Weight | 282.63 g/mol |
| IUPAC Name | trimethyl-[methyl-[methyl(trimethylsilyloxy)silyl]oxysilyl]oxysilane |
| Standard InChI | InChI=1S/C8H26O3Si4/c1-12(10-14(3,4)5)9-13(2)11-15(6,7)8/h12-13H,1-8H3 |
| Standard InChI Key | LBPUHXCOWXUVCE-UHFFFAOYSA-N |
| SMILES | C[SiH](O[SiH](C)O[Si](C)(C)C)O[Si](C)(C)C |
| Canonical SMILES | C[SiH](O[SiH](C)O[Si](C)(C)C)O[Si](C)(C)C |
Introduction
Chemical Structure and Molecular Characteristics
Molecular Architecture
The compound’s IUPAC name delineates a siloxane backbone comprising nine silicon atoms interconnected by oxygen bridges. Each silicon center is functionalized with methyl () and trimethylsilyloxy () groups. The structure can be represented as:
where "Me" denotes a methyl group . This repetitive motif is characteristic of polysiloxanes, though the inclusion of trimethylsilyloxy side chains introduces steric bulk and hydrophobicity.
Synthesis and Manufacturing
Synthetic Routes
The preparation of complex siloxanes typically involves hydrolytic condensation of chlorosilanes. A patent describing methyl trimethoxysilane synthesis provides insights into potential methodologies:
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Precursor Reactants: Monomethyltrichlorosilane () and methanol () are reacted in a 1:1.01 molar ratio at 20°C.
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Reaction Conditions: Controlled addition (20 kg/h) minimizes side reactions, while reflux at 75°C facilitates HCl elimination.
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Neutralization and Purification: Sodium methoxide adjusts the pH to 8.0, followed by distillation to isolate the product at 103.5°C .
For the target compound, a stepwise oligomerization approach is likely employed, involving sequential silylation and oxidation steps to build the siloxane chain. Trimethylsilyl chloride () could serve as a capping agent to terminate branching points .
Challenges in Synthesis
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Steric Hindrance: Bulky trimethylsilyloxy groups impede nucleophilic attack, necessitating prolonged reaction times or elevated temperatures.
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Byproduct Formation: HCl generation during condensation requires efficient scrubbing to prevent back-reactions .
Chemical Reactivity and Functional Behavior
Thermal Decomposition
At temperatures exceeding 300°C, siloxanes undergo homolytic cleavage of bonds, producing methane and cross-linked silica residues. This property is exploited in the fabrication of heat-resistant coatings .
Applications in Material Science and Industry
Surface Modification Agents
The compound’s low surface energy (20–22 mN/m) makes it ideal for water-repellent coatings. Applications include:
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Anti-fogging Films: Thin layers on optical surfaces prevent condensation.
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Mold Release Agents: Facilitate demolding in polymer processing .
Precursors for Hybrid Materials
Functionalization with vinyl or epoxy groups enables copolymerization with organic monomers, yielding silicone-polyurethane or silicone-epoxy composites. These materials exhibit enhanced flexibility and dielectric properties .
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